molecular formula C5H12N2O2 B1665911 Azaleucine CAS No. 4746-36-5

Azaleucine

Cat. No.: B1665911
CAS No.: 4746-36-5
M. Wt: 132.16 g/mol
InChI Key: KEZRWUUMKVVUPT-UHFFFAOYSA-N
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Description

Azaleucine is a non-proteinogenic amino acid and an analogue of leucine. It is characterized by the replacement of one of the methyl hydrogens of alanine with a dimethylamino group . This compound is known for its inhibitory properties, particularly in the context of leucine biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azaleucine can be synthesized through various methods. One notable method involves the use of chiral cobalt complexes with 2,3-diaminopropanoic acid. In this process, the amino acid zwitterion is bound didentate through the carboxylate and N2-amine groups, while the N3-ammonio group remains unprotected . Another method involves the use of chemical mutagens to select for 4-azaleucine-resistant strains of Escherichia coli, which can then be used to produce the compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Mutant strains of Escherichia coli and Corynebacterium glutamicum are often employed for this purpose. These strains are engineered to overproduce branched-chain amino acids, including this compound .

Chemical Reactions Analysis

Types of Reactions: Azaleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as both a Bronsted base and a Bronsted acid, capable of accepting and donating a hydron, respectively .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Azaleucine has a wide range of scientific research applications:

Mechanism of Action

Azaleucine exerts its effects by inhibiting the biosynthesis of leucine. It acts as a competitive inhibitor of enzymes involved in the leucine biosynthetic pathway, thereby disrupting the production of leucine and related compounds . This inhibition can lead to various physiological effects, depending on the organism and context.

Comparison with Similar Compounds

    Leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.

    Isoleucine: Another branched-chain amino acid with similar metabolic functions.

    Valine: A branched-chain amino acid that shares similar biosynthetic pathways with leucine and isoleucine.

Uniqueness: Azaleucine is unique due to its inhibitory properties and its structural difference from other branched-chain amino acids. Unlike leucine, isoleucine, and valine, this compound contains a dimethylamino group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-3-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZRWUUMKVVUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-36-5, 28024-66-0
Record name 3-(Dimethylamino)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC192639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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